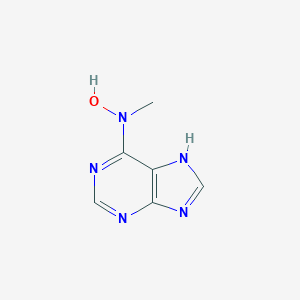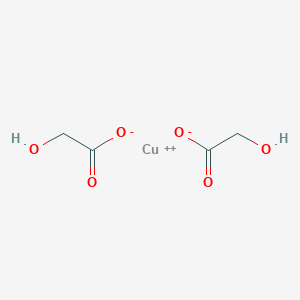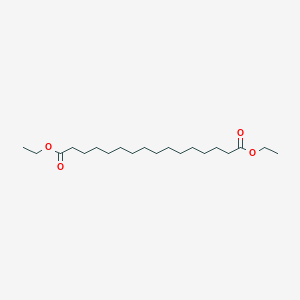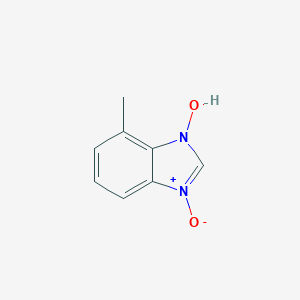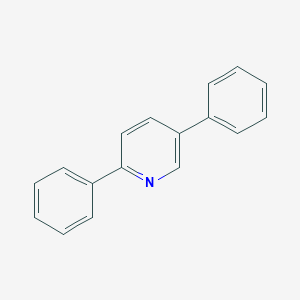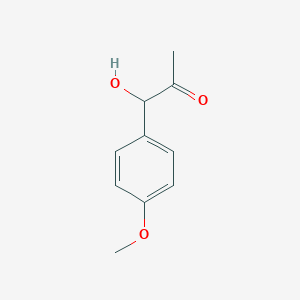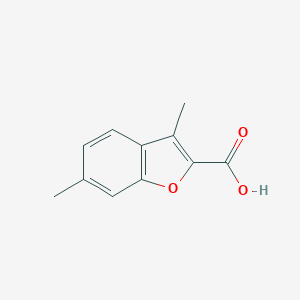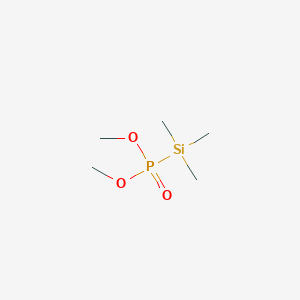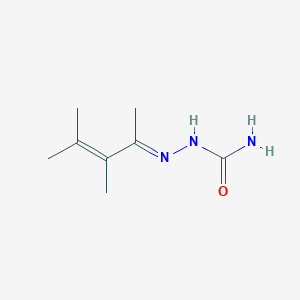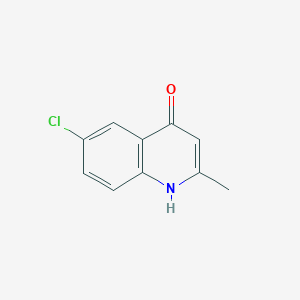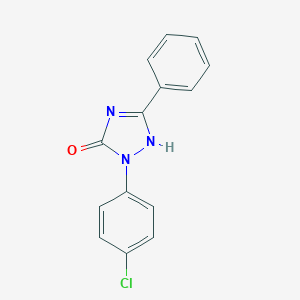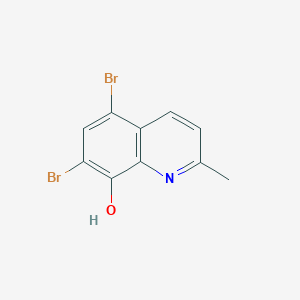![molecular formula C9H12N4O B098729 Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- CAS No. 18300-68-0](/img/structure/B98729.png)
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in anti-cancer activity is through the inhibition of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens, which promotes the growth of breast cancer cells. By inhibiting aromatase, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- reduces the level of estrogen in the body, which in turn inhibits the growth of breast cancer cells.
Effets Biochimiques Et Physiologiques
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of aromatase, which reduces the level of estrogen in the body. Physiologically, it has been found to reduce the growth of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in lab experiments include its ability to inhibit aromatase activity, which can be useful in studying the role of estrogen in various physiological processes. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-. One direction is the development of more potent and selective aromatase inhibitors for the treatment of breast cancer. Another direction is the study of its potential use as a herbicide in agriculture. Additionally, the use of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- as a precursor for the synthesis of metal nanoparticles is an area of active research. Further studies are needed to determine its safety and efficacy in these applications.
In conclusion, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action involves the inhibition of aromatase, which reduces the level of estrogen in the body. While it has advantages for lab experiments, further studies are needed to determine its safety and efficacy. There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-, including the development of more potent and selective aromatase inhibitors, its potential use as a herbicide, and its use as a precursor for the synthesis of metal nanoparticles.
Méthodes De Synthèse
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- can be synthesized through a reaction between hydrazinecarboxamide and 4-aminophenylethanol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to have anti-cancer properties and has been studied as a potential treatment for breast cancer. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a precursor for the synthesis of metal nanoparticles.
Propriétés
Numéro CAS |
18300-68-0 |
|---|---|
Nom du produit |
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- |
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
Clé InChI |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
SMILES canonique |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



